
LONG R3 IGF-I RECOMBINANT ANALOG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LONG R3 IGF-I is a recombinant analog of human insulin-like growth factor-I (IGF-I) engineered to enhance bioavailability and potency in cell culture and therapeutic applications. Key modifications include:
- N-terminal extension: A 13-amino acid peptide added to the N-terminus.
- Amino acid substitution: Arginine replaces glutamic acid at position 3 (R3), reducing binding affinity to IGF-binding proteins (IGFBPs) by >1,000-fold compared to native IGF-I . These modifications confer greater stability, prolonged half-life, and enhanced activation of the IGF-I receptor (IGF-IR), making it 200× more potent than insulin in cell culture .
Preparation Methods
Expression System and Vector Design
The production of LONG R3 IGF-I begins with the design of a recombinant expression system optimized for high-yield synthesis in E. coli. The gene encoding the modified IGF-1 sequence is inserted into a plasmid under the control of a strong inducible promoter, such as the T7 or tac promoter . The analog’s sequence includes two critical modifications:
-
Substitution of arginine for glutamic acid at position 3 , reducing binding affinity for IGF-binding proteins (IGFBPs) by >1,000-fold .
-
A 13-amino-acid N-terminal extension derived from methionyl porcine growth hormone, enhancing receptor activation and prolonging half-life .
The vector is transformed into E. coli BL21(DE3) or similar strains, which are selected for their ability to form inclusion bodies—a feature that simplifies initial protein recovery . Codon optimization is employed to maximize expression levels, typically achieving yields of 1–2 g/L in fed-batch fermentation .
Fermentation and Inclusion Body Formation
Industrial-scale fermentation utilizes a fed-batch process with chemically defined, animal-component-free media. Key parameters include:
Parameter | Value/Range | Purpose |
---|---|---|
Temperature | 37°C | Maximize cell growth |
Dissolved Oxygen (DO) | 30–40% | Prevent anaerobic metabolism |
pH | 7.0 ± 0.2 | Optimize enzyme activity |
Induction Timing | Mid-log phase (OD₆₀₀=20) | Balance biomass and protein yield |
Following induction with isopropyl β-D-1-thiogalactopyranoside (IPTG), the cells produce LONG R3 IGF-I as insoluble inclusion bodies. Harvesting occurs via centrifugation, yielding a cell paste that is stored at -80°C or processed immediately .
Inclusion Body Solubilization and Refolding
Inclusion bodies are solubilized in a denaturing buffer containing 6–8 M urea or guanidine hydrochloride, supplemented with 10–50 mM dithiothreitol (DTT) to reduce disulfide bonds . The solubilized protein is then refolded using a redox buffer system:
\text{50 mM Tris-HCl (pH 8.5), 1 mM EDTA, 0.5 M L-arginine, 5 mM glutathione (oxidized), 0.5 mM glutathione (reduced)} Refolding Buffer Composition:50 mM Tris-HCl (pH 8.5), 1 mM EDTA, 0.5 M L-arginine, 5 mM glutathione (oxidized), 0.5 mM glutathione (reduced)
Refolding occurs at 4–10°C for 12–24 hours, with constant agitation to ensure proper disulfide bond formation . The success of refolding is validated via reverse-phase HPLC (RP-HPLC) and circular dichroism (CD) spectroscopy, confirming >90% native conformation .
Purification Chromatography
Refolded LONG R3 IGF-I undergoes a four-stage chromatography process to remove host cell proteins, endotoxins, and misfolded isoforms:
Step | Resin Type | Purpose | Yield |
---|---|---|---|
1. Ion Exchange | Cation-exchange (SP Sepharose) | Capture target protein; remove nucleic acids | 85–90% |
2. Hydrophobic Interaction | Phenyl Sepharose | Eliminate hydrophobic impurities | 75–80% |
3. Size Exclusion | Superdex 75 | Polish by molecular weight | 70–75% |
4. Reverse Phase | C18 silica | Remove trace contaminants; final polish | 65–70% |
Post-purification, the protein exhibits >95% purity by SDS-PAGE and <0.01 EU/μg endotoxin levels, meeting stringent biopharmaceutical standards .
Formulation and Stability
The purified product is formulated as either a lyophilized powder or a liquid solution:
Lyophilized Formulation
-
Buffer: 0.1 M acetic acid (pH 3.0)
Liquid Formulation
Filtration losses are minimized using low-protein-binding membranes:
Filter Membrane | Pore Size (μm) | Protein Loss (%) |
---|---|---|
Polyvinylidene fluoride (PVDF) | 0.2 | <1 |
Polyethersulfone (PES) | 0.2 | 2 |
Cellulose acetate (CA) | 0.2 | 11 |
Quality Control and Analytical Testing
Rigorous testing ensures batch consistency and compliance with regulatory guidelines:
-
Identity: Mass spectrometry (MS) confirms molecular mass of 9,110–9,200 Da .
-
Endotoxin: <0.01 EU/μg via Limulus amebocyte lysate (LAL) test .
Applications in Biomanufacturing
LONG R3 IGF-I is integral to serum-free CHO cell cultures, where it enhances IgG production by 100–200% compared to insulin . Process economics favor its use, with a cost/benefit ratio of 1:10–1:20 due to reduced media consumption and extended culture longevity .
Chemical Reactions Analysis
Types of Reactions
LONG R3 IGF-I RECOMBINANT ANALOG primarily undergoes binding interactions with its target receptors rather than traditional chemical reactions like oxidation, reduction, or substitution. The key interaction is with the type I IGF receptor (IGF-IR), which it activates to exert its biological effects .
Common Reagents and Conditions
The primary reagents involved in the production of LONG R3 IGF-I RECOMBINANT ANALOG are those used in recombinant DNA technology, such as restriction enzymes, ligases, and various chromatographic resins for protein purification .
Major Products Formed
The major product formed is the LONG R3 IGF-I RECOMBINANT ANALOG itself, which is a highly purified protein with enhanced biological activity compared to native IGF-I .
Scientific Research Applications
LONG R3 IGF-I RECOMBINANT ANALOG has a wide range of scientific research applications:
Cell Culture: It is used as a supplement in cell culture media to enhance cell growth, viability, and productivity.
Biopharmaceutical Production: It is employed in the production of recombinant proteins in mammalian cell cultures, significantly increasing the yield of the desired protein.
Stem Cell Research: LONG R3 IGF-I RECOMBINANT ANALOG is used to support the growth and differentiation of stem cells in various research applications.
Medical Research: It is investigated for its potential therapeutic applications in muscle growth, recovery from injuries, and treatment of certain diseases.
Mechanism of Action
LONG R3 IGF-I RECOMBINANT ANALOG exerts its effects by binding to and activating the type I IGF receptor (IGF-IR). This activation triggers a cascade of downstream signaling pathways responsible for cell proliferation and inhibition of apoptosis. The substitution of an arginine for glutamic acid at position three, along with a 13 amino acid N-terminal extension, results in a significantly reduced affinity for IGF binding proteins (IGFBPs), enhancing its bioavailability and effectiveness compared to native IGF-I .
Comparison with Similar Compounds
2.1. Native IGF-I
- Key Finding: In L6 myoblasts, LONG R3 IGF-I showed superior stimulation of protein/DNA synthesis and inhibition of protein degradation compared to native IGF-I.
2.2. Des(1-3)IGF-I
- Key Finding : In H35 hepatoma cells (using insulin receptors), LONG R3 maintained potency comparable to native IGF-I, while des(1-3)IGF-I was less effective .
2.3. Insulin
- Key Finding : In CHO cell cultures, LONG R3 IGF-I increased volumetric productivity by 40% compared to insulin and reduced downstream processing complexity .
2.4. Other IGF-I Analogs (Long [Arg3]-IGF-I, Long [Gly3]-IGF-I)
- Key Finding : In IGFBP-secreting cell lines, the order of potency was Long [Arg3]-IGF-I > Long [Gly3]-IGF-I > LONG R3 IGF-I > native IGF-I .
Critical Research Findings
- Muscle Preservation vs. Tumor Risk : In cancer cachexia models, LONG R3 IGF-I preserved gastrocnemius (GCM) and tibialis anterior (TA) muscle mass but caused weight loss and accelerated tumor growth (911 ± 360 mg vs. 635 ± 218 mg in controls) .
- Metabolic Stability : In serum, IGF-I forms stable ternary complexes with IGFBPs, while LONG R3 IGF-I’s reduced binding leads to faster clearance but greater bioavailability in vitro .
Biological Activity
LONG R3 IGF-I (LR3 IGF-I) is a synthetic analog of insulin-like growth factor I (IGF-I), specifically engineered to enhance biological activity and efficacy in various applications, particularly in cell culture and recombinant protein production. This article explores the biological activity of LR3 IGF-I, detailing its structural modifications, mechanisms of action, and empirical findings from case studies.
Structural Modifications
LR3 IGF-I is characterized by two significant modifications compared to native IGF-I:
- Amino Acid Substitution : An arginine (Arg) replaces glutamic acid (Glu) at position 3 of the mature IGF-I sequence.
- N-terminal Extension : A 13-amino-acid extension derived from methionyl porcine growth hormone enhances its stability and bioavailability.
These modifications result in a molecular weight of approximately 9.2 kDa and contribute to LR3 IGF-I's increased half-life and biological potency, as it exhibits considerably lower affinity for insulin-like growth factor binding proteins (IGFBPs) compared to native IGF-I .
LR3 IGF-I primarily functions through the following mechanisms:
- Enhanced Binding : It retains the ability to bind to the type I insulin-like growth factor receptor (IGF-IR), which mediates its growth-promoting effects.
- Reduced Affinity for IGFBPs : The modifications lead to over a 1000-fold reduction in binding affinity for IGFBPs, thereby increasing its bioavailability and effectiveness in stimulating cellular responses .
Cell Culture Performance
Numerous studies have demonstrated that LR3 IGF-I significantly enhances cell culture performance. For instance:
- Increased Viable Cell Density : In CHO-DG44 cell lines, supplementation with LR3 IGF-I resulted in an 80% increase in maximum viable cell density compared to controls without growth factors .
- Higher Antibody Production : The addition of LR3 IGF-I led to a more than 40% increase in IgG titer during antibody production processes .
Comparative Studies
A comparative analysis of LR3 IGF-I with other growth factors reveals its superior performance:
- In a study involving CHO cells, LR3 IGF-I outperformed insulin by achieving a 62% increase in volumetric productivity and a 40% increase over cultures supplemented with insulin alone .
- Another study indicated that LR3 IGF-I was more effective than native IGF-I in promoting early embryonic cleavage in bovine embryos, highlighting its potential application in reproductive biology .
Case Study 1: Monoclonal Antibody Production
In a controlled experiment involving hybridoma cells, the incorporation of LR3 IGF-I into the culture medium resulted in significant improvements:
- Titer Increase : Cultures supplemented with 100 ng/ml LR3 IGF-I showed a 62% increase in antibody titer compared to those supplemented with insulin .
- Cell Viability : Enhanced activation of anti-apoptotic signaling pathways (Akt and MAPK) was observed, leading to improved cell viability under stressful culture conditions .
Case Study 2: Recombinant Protein Expression
In research focused on optimizing recombinant protein production, LR3 IGF-I was shown to:
- Boost Productivity : Increase volumetric productivity by up to 62% when compared to unsupplemented cultures, demonstrating its effectiveness as a growth factor in bioprocessing applications .
- Adaptation Benefits : Facilitate smoother transitions between different culture media types, aiding in cell line adaptation and minimizing stress-related growth reductions .
Summary Table of Biological Activities
Parameter | LONG R3 IGF-I | Native IGF-I | Insulin |
---|---|---|---|
Molecular Weight | ~9.2 kDa | ~7.6 kDa | ~5.8 kDa |
Binding Affinity for IGFBPs | Very Low | High | Moderate |
Max Viable Cell Density Increase | Up to 80% | Moderate | Low |
Antibody Titer Increase | >40% | Moderate | Low |
Volumetric Productivity Increase | Up to 62% | Moderate | Low |
Q & A
Basic Research Questions
Q. How should LONG R3 IGF-I be reconstituted for cell culture experiments, and what steps minimize peptide loss?
- Answer : Reconstitute lyophilized LONG R3 IGF-I with 100 mM acetic acid to achieve a stock concentration ≥1 mg/mL. To minimize loss:
- Avoid secondary sampling to reduce surface adsorption .
- Use carrier proteins (e.g., BSA) in media to protect against non-specific binding .
- Filter through low protein-binding membranes (e.g., PVDF or PES, 0.22 µm) if required, noting that 0.2 µm cellulose acetate (CA) membranes retain ~25% of the peptide .
Q. Which cell lines are responsive to LONG R3 IGF-I, and what experimental parameters should be standardized?
- Answer : Cell lines with Type I IGF receptors or insulin sensitivity, including CHO, fibroblasts, hybridomas, and stem cells (e.g., MSC, HSC). Standardize:
- Baseline insulin levels in media (cross-reactivity risk).
- Culture duration (apoptosis reduction and productivity extension are dose-dependent) .
Q. How can researchers detect and quantify LONG R3 IGF-I concentrations in experimental samples?
- Answer : Use a validated ELISA kit (e.g., Repligen’s proprietary assay). Pre-analytical steps:
- Equilibrate samples to room temperature to avoid precipitation artifacts.
- Include controls for filtration loss correction (see filtration loss table below) .
Q. What is the recommended storage protocol for LONG R3 IGF-I to maintain biological activity?
- Answer :
- Lyophilized form: Store at -20°C under mild vacuum (-25 kPa) with nitrogen overlay .
- Reconstituted solution: Store at 4°C for short-term use; dilute directly into media without thawing cycles. Activity remains ≥90% under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in dose-response data when combining LONG R3 IGF-I with insulin?
- Answer :
- Factorial Design : Test insulin and LONG R3 IGF-I across a matrix (e.g., 0–100% of each).
- Mechanistic Analysis : Measure receptor phosphorylation (IGF-1R vs. insulin receptor) to identify dominance pathways.
- Data Normalization : Use cell-specific baselines (e.g., CHO vs. hybridomas exhibit divergent synergies) .
Q. What methodological strategies mitigate variability in IGF-I assay results caused by biological or technical factors?
- Answer :
- Reference Samples : Include serum pools with low/medium/high IGF-I levels (validated across labs) to calibrate assays .
- Interference Testing : Spike samples with IGFBPs (e.g., from diabetic or renal failure models) to assess assay robustness .
- Statistical Correction : Apply within-individual biological variation models (3%–36% CV) for single-measurement interpretations .
Q. How do filtration membrane choices impact LONG R3 IGF-I bioavailability, and how can losses be quantified?
- Answer :
- Loss Table :
Membrane Type | Peptide Retention (%) |
---|---|
0.22 µm PVDF/PES | ≤5% |
0.2 µm CA | ~25% |
- Mitigation : Pre-saturate membranes with carrier proteins or use direct dilution without filtration .
Q. What theoretical frameworks guide the analysis of LONG R3 IGF-I’s role in cell cycle modulation?
- Answer :
- Conceptual Model : Link IGF-1R signaling to PI3K/Akt and MAPK pathways, focusing on anti-apoptotic (Bcl-2 upregulation) and proliferative (cyclin D1) markers.
- Experimental Validation : Use kinase inhibitors (e.g., LY294002 for PI3K) to isolate pathway contributions .
Q. How should researchers design protocols to address batch-to-batch variability in recombinant IGF-I analogs?
- Answer :
- QC Metrics : Require RP-HPLC (>95% purity), mass spectrometry (identity confirmation), and bioactivity assays (cell proliferation EC₅₀) for each batch .
- Blinded Replication : Use multiple batches in parallel arms to isolate batch effects .
Q. Methodological Notes
Properties
CAS No. |
143045-27-6 |
---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.